2-O-(α-D-吡喃葡萄糖基)-D-半乳糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-O-(alpha-D-Glucopyranosyl)-D-galactose” is a stable derivative of L-ascorbic acid (L-AA), which has been widely used in food and cosmetics industries . It is an excellent substitute for L-AA, and can not only maintain stable properties but also produce L-AA by α-glucosidase, which can exert the normal physiological functions of L-AA .

Synthesis Analysis

In a study, site saturation mutagenesis was performed on the −3 (R44, D86, S90, and D192) and −6 subsite (Y163, G175, G176, and N189) of Bacillus stearothermophilus NO2 cyclodextrin glucosyltransferase to enhance its specificity for the donor substrate maltodextrin for 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) preparation . The AA-2G yields produced by the mutants S90D, G176H, and S90D/G176H were 181, 171, and 185 g/L, respectively .

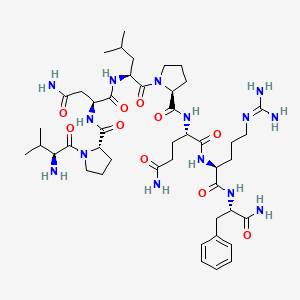

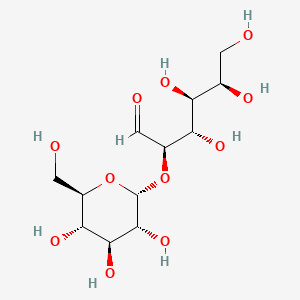

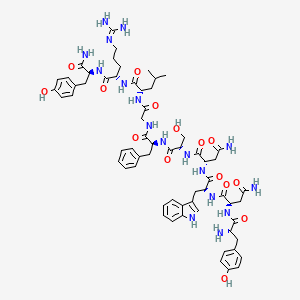

Molecular Structure Analysis

The molecular structure of “2-O-(alpha-D-Glucopyranosyl)-D-galactose” is complex and involves several key residues at positions 191 and 255 of the cyclodextrin glucosyltransferase . These residues are crucial for the difference in substrate specificity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-O-(alpha-D-Glucopyranosyl)-D-galactose” are complex and involve several enzymes, including α-glucosidase, cyclodextrin glycosyltransferase (CGTase), amylase, sucrose phosphorylase, and α-isomaltosyl glucosaccharide-forming enzyme . CGTase is considered the most suitable enzyme for AA-2G synthesis due to its excellent substrate specificity and high AA-2G yield .

Physical and Chemical Properties Analysis

“2-O-(alpha-D-Glucopyranosyl)-D-galactose” is a glucosylated derivative of L-ascorbic acid (L-AA) and is an excellent substitute for L-AA . It can not only maintain stable properties but also produce L-AA by α-glucosidase .

科学研究应用

部分水溶性和胶凝特性

半乳甘露聚糖,其包含与 2-O-(α-D-吡喃葡萄糖基)-D-半乳糖相关的结构元素,已被研究其在水中的部分溶解性和在溶液中形成弱凝胶的能力。这些性质受半乳糖取代基的浓度及其取代模式的影响。了解这种部分溶解性的定量基础可以通过关注聚合物的组成和分子量分布来提高产品应用 (Pollard 和 Fischer,2006)。

环糊精及其衍生物

环糊精是由通过 α (1→4) 键连接的吡喃葡萄糖单元组成的环状寡糖,由于其形成主客体包合物的性质而得到广泛的科学探索。它们的合成衍生物在制药、药物递送系统、食品和营养等领域展示了广泛的用途。这种多功能性表明像 2-O-(α-D-吡喃葡萄糖基)-D-半乳糖这样的分子有可能用于新颖的科学应用 (Sharma 和 Baldi,2016)。

生物活性肽和 2 型糖尿病管理

对 2 型糖尿病 (T2D) 的管理的研究已确定黄酮类化合物,包括那些衍生自类似于 2-O-(α-D-吡喃葡萄糖基)-D-半乳糖的寡糖,是有前途的药物。这些化合物对 α-淀粉酶和 α-葡萄糖苷酶表现出抑制活性,减缓了淀粉释放葡萄糖的速度并降低了餐后血糖水平。这表明相关糖类在开发新的治疗策略中具有潜在应用 (Proença 等人,2021)。

瓜尔胶:应用模型

瓜尔胶,衍生自四角豆种子胚乳并含有 D-半乳糖和 D-甘露糖的聚合物,展示了包括 2-O-(α-D-吡喃葡萄糖基)-D-半乳糖在内的多糖的广泛应用潜力。它的性质,如水溶性、乳化和胶凝能力,突出了类似糖类的结构修饰如何针对包括食品、制药等在内的各个行业进行定制 (Thombare 等人,2016)。

作用机制

Target of Action

The primary target of 2-O-(alpha-D-Glucopyranosyl)-D-galactose, also known as (2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal, is the enzyme cyclodextrin glycosyltransferase (CGTase) . CGTase is responsible for the synthesis of 2-O-(alpha-D-Glucopyranosyl)-D-galactose .

Mode of Action

The compound interacts with CGTase through a process known as transglycosylation . In this process, the compound competes with L-ascorbic acid (L-AA) as the acceptors, which can result in low yield . Through site saturation mutagenesis, the specificity of cgtase for the donor substrate maltodextrin can be enhanced, thereby improving the yield of 2-o-(alpha-d-glucopyranosyl)-d-galactose .

Biochemical Pathways

The compound affects the biochemical pathway involving the synthesis of 2-O-(alpha-D-Glucopyranosyl)-L-ascorbic acid (AA-2G), a stable derivative of L-ascorbic acid (L-AA) . This pathway is crucial in the food and cosmetics industries .

Pharmacokinetics

Its derivative, aa-2g, is known to maintain stable properties and produce l-aa by α-glucosidase, which can exert the normal physiological functions of l-aa .

Result of Action

The action of 2-O-(alpha-D-Glucopyranosyl)-D-galactose results in the synthesis of AA-2G, a stable derivative of L-AA . AA-2G has wide applications in the fields of food and cosmetics industries .

Action Environment

The action, efficacy, and stability of 2-O-(alpha-D-Glucopyranosyl)-D-galactose can be influenced by various environmental factors. For instance, the presence of glucose and maltose produced by CGTase during AA-2G synthesis may compete with L-AA as the acceptors, resulting in low AA-2G yield . Through genetic modification of cgtase, the yield of aa-2g can be improved .

安全和危害

As a derivative of L-ascorbic acid, “2-O-(alpha-D-Glucopyranosyl)-D-galactose” is generally considered safe for use in food and cosmetics industries . However, like all substances, it should be used responsibly and in accordance with safety guidelines.

未来方向

生化分析

Biochemical Properties

In biochemical reactions, 2-O-(alpha-D-Glucopyranosyl)-D-galactose can be synthesized by cyclodextrin glycosyltransferase (CGTase) during the process of ascorbic acid synthesis . It interacts with enzymes such as α-glucosidase, amylase, sucrose phosphorylase, and others that can catalyze its synthesis . The nature of these interactions involves the transfer of a glucose residue from the donor substrate maltodextrin to the acceptor molecule ascorbic acid .

Cellular Effects

The effects of 2-O-(alpha-D-Glucopyranosyl)-D-galactose on cells and cellular processes are primarily related to its role as a stable derivative of ascorbic acid . Ascorbic acid is known to play a crucial role in various cellular functions, including collagen formation, iron absorption, and carnitine synthesis . By being a stable derivative, 2-O-(alpha-D-Glucopyranosyl)-D-galactose can maintain these functions while offering improved stability .

Molecular Mechanism

The molecular mechanism of action of 2-O-(alpha-D-Glucopyranosyl)-D-galactose involves its enzymatic hydrolysis into ascorbic acid . This process is facilitated by α-glucosidase, which cleaves the glycosidic bond, releasing ascorbic acid . Ascorbic acid then exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability of 2-O-(alpha-D-Glucopyranosyl)-D-galactose is one of its key advantages over ascorbic acid . It is resistant to degradation under conditions that would typically cause ascorbic acid to degrade, such as exposure to heat, light, and metal ions . This makes it a valuable compound for use in various applications, including food and cosmetics industries .

Metabolic Pathways

The metabolic pathways involving 2-O-(alpha-D-Glucopyranosyl)-D-galactose are centered around its role as a derivative of ascorbic acid . It is involved in the ascorbic acid synthesis pathway, where it is synthesized from maltodextrin by the action of CGTase .

属性

IUPAC Name |

(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDOWFGHCNHPQD-IJVVWVSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)